Product packaging for 5-(Oxolan-2-yl)pyrrolidin-2-one(Cat. No.:CAS No. 1784651-43-9)

5-(Oxolan-2-yl)pyrrolidin-2-one

Cat. No.: B2885607
CAS No.: 1784651-43-9
M. Wt: 155.197
InChI Key: GMDADVUCDQBYEZ-UHFFFAOYSA-N
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Description

The investigation into 5-(Oxolan-2-yl)pyrrolidin-2-one is driven by the established importance of its constituent parts. By physically linking these two rings, a new scaffold is created, offering a distinct three-dimensional arrangement of atoms and functional groups that can be exploited in chemical synthesis and drug design.

The pyrrolidin-2-one ring, a five-membered lactam, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net It is a core component of numerous biologically active compounds, demonstrating a wide array of pharmacological effects, including anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The non-planar, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets. nih.gov Its derivatives are foundational to a class of cognitive-enhancing drugs known as racetams.

The oxolane ring, more commonly known as tetrahydrofuran (B95107) (THF), is also a staple in organic chemistry. wikipedia.org It is a prevalent structural motif in a multitude of natural products, particularly marine lipids, terpenes, and polyketides, which often exhibit potent biological activities. nih.govresearchgate.net Beyond its presence in nature, THF is a highly versatile and polar aprotic solvent widely used in laboratory and industrial settings for its ability to dissolve a broad range of compounds and its role in reactions involving organometallic reagents. wikipedia.orgrsc.org

The table below summarizes key properties of the parent heterocyclic compounds.

PropertyPyrrolidin-2-oneOxolane (Tetrahydrofuran)
IUPAC Name pyrrolidin-2-oneOxolane
Synonyms 2-Pyrrolidone, γ-ButyrolactamTetrahydrofuran, THF
Molecular Formula C₄H₇NOC₄H₈O
Molar Mass 85.11 g/mol 72.11 g/mol
Key Features 5-membered lactam, polar5-membered cyclic ether, polar aprotic
Primary Roles Synthetic intermediate, solvent, core of various pharmaceuticals. researchgate.netontosight.aiVersatile solvent, precursor to polymers, structural motif in natural products. wikipedia.orgnih.gov

The academic interest in the this compound scaffold lies in its potential as a chiral building block for constructing complex molecular targets. The linkage of the two rings creates a molecule with multiple stereocenters, making stereoselective synthesis a key area of investigation. The ability to control the spatial orientation of the oxolane ring relative to the pyrrolidinone core is critical for its application in asymmetric synthesis.

This scaffold is particularly relevant in drug discovery. The pyrrolidinone moiety can serve as a versatile anchor for introducing various functional groups, while the oxolane ring can influence solubility, metabolic stability, and receptor binding. For instance, research into HIV-1 protease inhibitors has explored ligands that incorporate both pyrrolidinone and tetrahydrofuran units to enhance interactions with the enzyme's backbone. acs.orgnih.gov The combination of these two rings in a single molecule provides a rigid and defined three-dimensional structure that can be used to probe the binding sites of proteins and other biological macromolecules. nih.gov

Current research related to the this compound scaffold and similar structures is primarily focused on synthetic methodologies and exploration for biological activity. Key research trajectories include:

Stereoselective Synthesis: A major challenge and area of focus is the development of synthetic routes that can control the stereochemistry at the multiple chiral centers of the molecule. Methodologies such as diastereoselective intramolecular cascade reactions, palladium-catalyzed carboxylations, and radical redox annulations are being explored to create substituted pyrrolidinones and tetrahydrofurans with high stereopurity. rsc.orgnih.govacs.orgnih.gov The synthesis of related structures often starts from chiral precursors like S-pyroglutamic acid to ensure the final product has a specific, desired configuration. nih.gov

Development of Novel Annulation Reactions: The construction of the fused or linked ring system is a central theme. Annulation reactions, which form a new ring onto a pre-existing one, are a powerful tool for this purpose. chim.it Research into photocatalytic methods has provided general strategies for two-component annulations to access diverse saturated heterocycles, including pyrrolidines and tetrahydrofurans, from simple alkenes. acs.orgnih.gov These methods are valuable for their modularity, allowing for the creation of libraries of related compounds.

Exploration as a Scaffold for Bioactive Compounds: The this compound framework serves as a template for the synthesis of new molecules with potential therapeutic applications. By modifying the scaffold, for example, by adding substituents to either ring, researchers can generate a diverse set of compounds for screening against various biological targets. researchgate.netmdpi.com The known biological activities of both pyrrolidinones and tetrahydrofuran-containing natural products provide a strong rationale for exploring the bioactivity of their hybrid structures. researchgate.netnih.gov

The table below highlights selected research that is relevant to the synthesis and potential application of the this compound scaffold.

Research FocusKey Findings/MethodsRelevance to Scaffold
Diastereoselective Synthesis of Pyrrolidinones Development of palladium(II)-catalyzed carboxylation of chiral olefins to produce polysubstituted pyrrolidinones with high diastereoselectivity. nih.govProvides a potential pathway to control the stereochemistry of substituted pyrrolidinone precursors.
Radical Redox Annulations A light-driven, two-component annulation strategy to synthesize various saturated heterocycles, including pyrrolidines and tetrahydrofurans, from alkenes. acs.orgnih.govOffers a modular and efficient method for constructing the linked heterocyclic system.
Pyrrolidinones in HIV Protease Inhibitors Incorporation of stereochemically defined methyl-2-pyrrolidinone and bis-tetrahydrofuran as ligands to enhance binding interactions with the HIV protease. acs.orgDemonstrates the utility of combining pyrrolidinone and tetrahydrofuran motifs in rational drug design.
Synthesis from Chiral Precursors Synthesis of new optically active 2-pyrrolidinones starting from S-pyroglutamic acid, allowing for the insertion of various substituents while retaining stereochemical integrity. nih.govA foundational strategy for producing enantiomerically pure versions of the target scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B2885607 5-(Oxolan-2-yl)pyrrolidin-2-one CAS No. 1784651-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(oxolan-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDADVUCDQBYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathway Development for 5 Oxolan 2 Yl Pyrrolidin 2 One

Retrosynthetic Analysis of the 5-(Oxolan-2-yl)pyrrolidin-2-one Core

Retrosynthetic analysis of this compound reveals several strategic disconnections. A primary disconnection can be made at the C-N bond of the pyrrolidinone ring, suggesting a lactamization of a γ-amino acid precursor. This amino acid would bear the oxolane moiety at the γ-position. A further disconnection of the γ-amino acid at the C-C bond between the oxolane and the aminobutyl chain would lead to an oxolane-derived aldehyde or a related electrophile and a suitable three-carbon nucleophile.

Alternatively, a retrosynthetic approach can envision the formation of the pyrrolidinone ring through a cycloaddition reaction. For instance, a [3+2] cycloaddition strategy could involve a three-atom component and a two-atom component that assemble the five-membered lactam ring. The oxolane substituent could be present on either component prior to the cycloaddition or introduced at a later stage. For more complex analogs, such as those with additional substituents, retrosynthetic analysis highlights the importance of a convergent approach where the pyrrolidinone and oxolane fragments are synthesized separately and then coupled. smolecule.com

Classical Synthetic Approaches to this compound

Lactamization Reactions in the Synthesis of this compound

Lactamization, the intramolecular reaction of an amino acid to form a cyclic amide, is a fundamental and widely employed strategy for the synthesis of pyrrolidinones. jchemlett.commdpi.com In the context of this compound, this involves the cyclization of a γ-amino acid containing a C5-oxolane substituent. The success of this approach hinges on the efficient synthesis of the requisite amino acid precursor.

The general reaction involves the activation of the carboxylic acid moiety, followed by nucleophilic attack by the distal amino group. Various reagents can be employed to facilitate this transformation, often requiring elevated temperatures. A key consideration is the potential for side reactions, such as polymerization, which can be minimized by using high-dilution conditions or specific activating agents. spinchem.com

Starting Material Reagents and Conditions Product Key Features
γ-amino acid with C5-oxolane substituentActivating agent (e.g., carbodiimide, acid chloride formation), heatThis compoundIntramolecular cyclization
γ-amino ester with C5-oxolane substituentBase or heatThis compoundIn situ lactamization

Cycloaddition Strategies for Pyrrolidinone Ring Formation

Cycloaddition reactions provide a powerful and convergent means to construct the pyrrolidinone ring system. nih.govresearchgate.netresearchgate.net The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a particularly well-established method for synthesizing substituted pyrrolidines, which can then be converted to the corresponding pyrrolidinones. beilstein-journals.org

In a potential synthesis of this compound, an azomethine ylide could be generated from an appropriate precursor, which then reacts with an acrylate (B77674) or a similar dipolarophile. The oxolane moiety could be incorporated into either the azomethine ylide or the dipolarophile. Photocatalytic [3+2] cycloadditions have emerged as a modern variant, offering mild reaction conditions and the ability to use less reactive coupling partners. nih.govresearchgate.net

Another approach involves the reaction of donor-acceptor cyclopropanes with primary amines. This method proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) to form a γ-amino ester, which then undergoes in situ lactamization. mdpi.comnih.gov

Reaction Type Reactants Catalyst/Conditions Intermediate/Product
[3+2] Dipolar CycloadditionAzomethine ylide, electron-deficient alkeneHeat or catalystSubstituted pyrrolidine (B122466)
Photocatalytic [3+2] CycloadditionCyclopropyl ketone, hydrazonePhotoredox catalyst, lightStructurally diverse pyrrolidine
Donor-Acceptor Cyclopropane ReactionDonor-acceptor cyclopropane, primary amineLewis acidγ-amino ester, then pyrrolidin-2-one

Stereocontrolled Introduction of the Oxolane Moiety

The stereochemistry of the oxolane ring is a critical aspect, particularly in the synthesis of chiral derivatives of this compound. Achieving stereocontrol can be accomplished through several strategies. One common approach is to utilize a chiral starting material derived from the chiral pool, such as carbohydrates. For example, 2-deoxy-D-ribose can be used as a precursor to synthesize chiral oxolane derivatives. nih.gov

Another strategy involves asymmetric synthesis, where a prochiral substrate is converted into a chiral product using a chiral catalyst or auxiliary. For instance, the formation of tetrahydrofurans has been shown to be highly enantiospecific when chiral cyclopropanes are employed in cycloaddition reactions. researchgate.net

Modern Catalytic Methodologies in this compound Synthesis

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis offers efficient and selective methods for the synthesis of heterocyclic compounds, including pyrrolidinones. Nickel-catalyzed reactions, for example, have been employed in the synthesis of various substituted pyrrolidin-2-ones. mdpi.comaablocks.com A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization. Nickel(II) perchlorate (B79767) has been shown to be an effective catalyst for this transformation. mdpi.comnih.gov

Ruthenium-based catalysts have been utilized in the oxidative lactamization of amino alcohols. jchemlett.com While not directly applied to this compound, this methodology could potentially be adapted for its synthesis from a suitable amino alcohol precursor bearing the oxolane moiety.

Catalyst System Reaction Type Substrates Key Advantages
Ni(ClO₄)₂·6H₂OCyclopropane ring-opening/lactamizationDonor-acceptor cyclopropanes, primary aminesBroad substrate scope, straightforward procedure mdpi.comnih.gov
Ru-complexesOxidative lactamizationAmino alcoholsUse of readily available starting materials, generation of H₂ as a byproduct jchemlett.com

Organocatalytic Asymmetric Synthesis of this compound

Organocatalytic asymmetric synthesis has emerged as a powerful tool for constructing chiral molecules without relying on metal catalysts. nih.gov For a chiral molecule like this compound, this approach is critical for accessing specific enantiomers. Although no direct organocatalytic asymmetric synthesis for this specific compound has been reported, established methods for the synthesis of chiral γ-butyrolactams (pyrrolidin-2-ones) can be adapted.

A plausible strategy involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. For instance, the Jørgensen–Hayashi catalyst, a diarylprolinol silyl (B83357) ether, has been successfully used for the conjugate addition of nitromethane (B149229) to cinnamaldehyde (B126680) derivatives with high yields and excellent enantioselectivity. acs.org A hypothetical route to this compound could start with an appropriately substituted cinnamaldehyde bearing the oxolane moiety. The resulting nitroaldehyde could then undergo oxidation to the corresponding carboxylic acid, followed by reductive cyclization of the nitro group to form the desired lactam ring. nih.gov

Another powerful organocatalytic method is the Michael/acyl transfer reaction between α-nitroketones and activated olefins, which has been shown to be effective for creating substituted pyrrol-2-ones using bifunctional thiourea (B124793) catalysts. beilstein-journals.org Adapting such a methodology would require a bespoke substrate designed to incorporate the oxolane ring.

Catalyst TypeReactionKey FeaturesPotential Application for Target Compound
Diarylprolinol Silyl Ethers Conjugate addition of nitroalkanes to enalsHigh enantioselectivity (up to 99% ee); mild conditions.Asymmetric synthesis of a 4-nitrobutanal (B14455207) precursor bearing the oxolane moiety.
Bifunctional Thioureas Michael/acyl transfer reactionsGood yields and enantioselectivities (up to 90% ee) for complex pyrrolidinones. beilstein-journals.orgCascade reaction to form a highly functionalized pyrrolidinone ring attached to an oxolane precursor.
Proline and Derivatives Aldol and Mannich reactionsReadily available and inexpensive; effective for creating key C-C and C-N bonds.Stepwise construction of the pyrrolidinone backbone from simpler starting materials.

Photochemical and Electrochemical Synthesis Techniques

Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical reactions, often providing unique reactivity and greener alternatives to traditional methods.

Photochemical Synthesis Photochemical reactions offer pathways to activate molecules under mild conditions. royalsocietypublishing.org A photoinduced organocatalyzed three-component cyclization of a styrene (B11656), an α-bromoalkyl ester, and a primary amine has been developed for the synthesis of pyrrolidin-2-ones in a microchannel reactor, representing a green, metal-free approach. rsc.org For the synthesis of this compound, one could envision using a styrene derivative with an oxolane substituent. Additionally, photochemical addition reactions have been used to functionalize furanone rings, which are precursors to tetrahydrofuran-2-ones. scielo.brscielo.br A strategy could involve the photochemical coupling of a pyrrolidinone precursor with a suitable oxolane-derived radical.

Electrochemical Synthesis Electrosynthesis avoids the use of chemical oxidants or reductants, making it an inherently green technology. nih.govresearchgate.net Electrochemical methods have been developed for the synthesis of both pyrrolidines and tetrahydrofurans. A notable approach involves the deconstructive functionalization of arylalcohol substrates via the mesolytic cleavage of anodically generated radical cations, leading to the formation of C(sp³)-rich heterocycles like tetrahydrofurans and pyrrolidines. acs.org This strategy could potentially be applied to a substrate containing both precursor moieties to induce a cyclization cascade. Another electrochemical method involves the cyclization of sulfonamides to form the pyrrolidine ring without the need for additional oxidants. nih.govrsc.org

TechniqueMethodKey FindingsPotential Application for Target Compound
Photochemical Organocatalyzed three-component cyclizationMetal-free synthesis of pyrrolidin-2-ones under visible light in a microreactor. rsc.orgCyclization using an oxolane-substituted styrene to directly form the target structure.
Photochemical Photo-HAT/nickel dual catalysisEnantioselective C(sp³)–H functionalization of oxacycles. organic-chemistry.orgLate-stage functionalization of a pyrrolidinone with an oxolane moiety.
Electrochemical Deconstructive functionalization of arylalcoholsAccess to substituted tetrahydrofurans and pyrrolidines via C-C bond cleavage and cyclization. acs.orgIntramolecular cyclization of a precursor designed to form the two rings in a single process.
Electrochemical Intramolecular C(sp³)–H aminationSynthesis of pyrrolidines from sulfonamides using electricity as the sole oxidant. nih.govFormation of the pyrrolidinone ring onto a molecule already containing the oxolane structure.

Exploration of Bio-Inspired Synthetic Routes for this compound

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic enzymatic transformations and biosynthetic pathways to achieve efficiency and selectivity. Both pyrrolidinone and tetrahydrofuran (B95107) rings are common motifs in natural products.

A key bio-inspired strategy could leverage readily available biomass-derived platform molecules. Levulinic acid, for example, is a versatile starting material that can be catalytically converted into 5-methylpyrrolidin-2-one (B85660) derivatives through reductive amination pathways. mdpi.com A bio-inspired route to this compound might involve the enzymatic or chemo-catalytic transformation of a precursor derived from natural sources. For instance, mimicking the biosynthetic pathways of lignans (B1203133) has led to powerful one-step methods for constructing dibenzylbutyrolactol backbones, which feature a tetrahydrofuran ring. researchgate.net

Furthermore, the development of artificial metalloenzymes or bio-inspired non-heme iron complexes that mimic the function of oxidative enzymes could provide a pathway for the selective hydroxylation and subsequent cyclization of a linear precursor to form the oxolane ring, followed by the formation of the pyrrolidinone. uu.nl The total synthesis of complex alkaloids often involves strategies like reductive cyclization or rearrangements that are inspired by proposed biogenetic pathways. ub.edu

ApproachPrecursor/CatalystDescriptionRelevance to Target Compound
Biomass Valorization Levulinic AcidA biomass-derived platform chemical that can be converted to 5-methylpyrrolidin-2-one. mdpi.comA similar strategy could be developed from a functionalized furan (B31954) derivative to incorporate the oxolane ring.
Biomimetic Cycloaddition Lignan BiosynthesisMimicking natural product pathways to achieve [3+2] cycloadditions for forming tetrahydrofuran rings. researchgate.netA one-pot cascade reaction inspired by biosynthesis could potentially assemble the target molecule from simpler precursors.
Bio-inspired Catalysis Non-heme Iron ComplexesSynthetic catalysts that mimic the function of iron-containing enzymes for selective oxidation reactions. uu.nlCould be used for a selective hydroxylation/cyclization step to form the oxolane ring from an alkene precursor.
Enzymatic Reduction (S)-Me-CBS OxazaborolidineWhile not an enzyme, this organocatalyst is used in a chemo-enzymatic-like process for the asymmetric reduction of ketones. mdpi.comAsymmetric reduction of a keto-acid precursor could set the stereochemistry for the final cyclization steps.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org The synthesis of this compound can be approached through several green strategies.

One key principle is the use of renewable feedstocks. An effective green reaction has been described for affording 2-pyrrolin-5-ones from bio-renewable glyoxal, diketones, and amines, with water as the only byproduct. rsc.org Similarly, the Paal-Knorr pyrrole (B145914) synthesis, a condensation reaction to form pyrroles, can be performed efficiently in water using a catalytic amount of iron(III) chloride, starting from 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.org This highlights the potential to use tetrahydrofuran derivatives as green starting materials.

The use of safer solvents and catalytic processes is another cornerstone of green chemistry. As mentioned, electrochemical and photochemical methods often fall under this umbrella as they can reduce the need for stoichiometric reagents and operate under mild conditions. rsc.orgresearchgate.net The development of reactions in water or the use of flow reactors further enhances the green credentials of a synthetic pathway. rsc.orgorganic-chemistry.org

Green PrincipleMethod/ApproachDescription
Renewable Feedstocks Paal-Knorr reactionUse of 2,5-dimethoxytetrahydrofuran (derivable from biomass) to synthesize N-substituted pyrroles. organic-chemistry.org
Atom Economy [3+2] Annulation/EliminationOne-pot construction of the 2-pyrrolin-5-one scaffold with high atom economy.
Safer Solvents Catalysis in WaterIron(III) chloride-catalyzed Paal-Knorr condensation performed in water, avoiding organic solvents. organic-chemistry.org
Energy Efficiency Photo- and Electrochemical SynthesisReactions are driven by light or electricity, often at room temperature, reducing energy consumption. rsc.orgresearchgate.net
Catalysis OrganocatalysisUse of non-toxic, metal-free catalysts that can often be recycled. nih.gov
Waste Prevention Electrochemical MethodsAvoids the use of stoichiometric chemical oxidants/reductants, with H₂ often being the only byproduct. nih.gov

Advanced Structural Elucidation and Stereochemical Assignment of 5 Oxolan 2 Yl Pyrrolidin 2 One

Spectroscopic Characterization Techniques for 5-(Oxolan-2-yl)pyrrolidin-2-one

A thorough search for spectroscopic data on this compound yielded no specific results for this compound. The elucidation of such a structure would typically involve a suite of analytical methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

No specific 1D (¹H, ¹³C, ¹⁵N) or 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra for this compound could be located in the reviewed literature. This data is fundamental for establishing the connectivity of atoms and determining the relative stereochemistry of the molecule. While NMR data exists for related structures like 2-pyrrolidinone (B116388) and other substituted pyrrolidines, this information cannot be extrapolated to the target molecule with scientific accuracy. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Similarly, specific experimental Infrared (IR) and Raman spectra for this compound are not documented. These techniques are crucial for identifying the functional groups present in the molecule, such as the lactam and ether moieties, by observing their characteristic vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry data, which would confirm the molecular formula (C₈H₁₃NO₂) and provide insight into the compound's fragmentation patterns under ionization, is not available in the public domain for this compound.

X-ray Crystallography for Absolute Configuration Determination of this compound

There are no published X-ray crystallographic studies for this compound. This technique is the definitive method for determining the absolute configuration of a chiral molecule by providing a three-dimensional map of the atomic positions in a single crystal. Although crystallographic data is available for other pyrrolidine (B122466) derivatives, none exists for the specific compound . iucr.org

Chiroptical Methods for Stereochemical Assignment of this compound

Chiroptical spectroscopic techniques are instrumental in the stereochemical elucidation of chiral compounds by measuring the differential interaction of the molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the spatial arrangement of atoms and functional groups, providing a unique fingerprint of a molecule's absolute configuration.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A non-zero CD signal, known as a Cotton effect, is observed for chiral molecules in the region of their UV-Vis absorptions. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. For this compound, the lactam chromophore (-C=O)-N- is expected to be the primary contributor to the CD spectrum in the far-UV region.

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the angle of optical rotation with the wavelength of plane-polarized light. A plain ORD curve shows a gradual change in rotation with wavelength, while an anomalous curve, which is observed in the vicinity of a chromophore's absorption band, exhibits a characteristic peak and trough. The shape of the ORD curve, particularly the sign of the Cotton effect, is indicative of the absolute configuration.

Table 1: Expected Chromophores and their Approximate Absorption Maxima for this compound

ChromophoreFunctional GroupExpected λmax (nm)
Lactam-C(=O)N-~200-220

Note: The exact absorption maximum can be influenced by the solvent and the substitution pattern.

Computational Chiroptical Spectroscopy (e.g., ECD, VCD) for Comparison with Experimental Data

In modern stereochemical analysis, experimental chiroptical data are rarely interpreted in isolation. The synergy between experimental measurements and computational predictions has become the gold standard for reliable stereochemical assignment. semanticscholar.org This approach involves the quantum chemical calculation of the chiroptical spectra for all possible stereoisomers of a molecule. The comparison of the calculated spectra with the experimental spectrum allows for a confident assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method to calculate the ECD spectra of chiral molecules. The process typically involves:

A conformational search to identify the low-energy conformers of each stereoisomer.

Geometry optimization and frequency calculations for each conformer.

Calculation of the ECD spectrum for each conformer.

Boltzmann-averaging of the individual spectra to generate the final predicted spectrum for each stereoisomer.

The predicted ECD spectrum that best matches the experimental spectrum reveals the absolute configuration of the analyte.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational transitions within the molecule. VCD is particularly advantageous as it can be applied to molecules lacking strong UV-Vis chromophores. For this compound, VCD could probe the stereochemistry through the chiral environment of the C-H, C-N, and C=O stretching and bending vibrations. dtu.dk Similar to ECD, the assignment is made by comparing the experimental VCD spectrum with the DFT-calculated spectra of the possible stereoisomers.

The power of combining different chiroptical methods, such as ECD and VCD, lies in the complementary nature of the information they provide, leading to a more robust and reliable stereochemical assignment. semanticscholar.org

Table 2: Key Steps in Computational Chiroptical Analysis

StepDescription
1. Stereoisomer GenerationGeneration of all possible stereoisomers of the target molecule.
2. Conformational SearchIdentification of all stable conformers for each stereoisomer using molecular mechanics or other methods.
3. Quantum Mechanical CalculationsGeometry optimization and calculation of chiroptical properties (ECD, VCD, ORD) for each conformer using DFT.
4. Spectral SimulationBoltzmann-weighting of the calculated spectra of individual conformers to generate the final predicted spectrum for each stereoisomer.
5. Comparison and AssignmentComparison of the predicted spectra with the experimental spectrum to determine the absolute configuration.

Although specific experimental data for this compound is scarce, the well-established methodologies of chiroptical spectroscopy, powerfully augmented by computational analysis, provide a clear and reliable pathway for the complete stereochemical elucidation of this and other complex chiral molecules.

Computational Chemistry and Molecular Modeling of 5 Oxolan 2 Yl Pyrrolidin 2 One

Quantum Chemical Calculations of 5-(Oxolan-2-yl)pyrrolidin-2-one

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governing its stability, reactivity, and spectroscopic characteristics. For this compound, these calculations are instrumental in understanding its behavior at a molecular level.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of organic molecules. arabjchem.org By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. arabjchem.org These frontier orbitals are crucial in predicting the reactivity of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the presence of lone pairs on the oxygen and nitrogen atoms is expected to significantly influence the HOMO, making these regions potential sites for electrophilic attack. The carbonyl group, being electron-withdrawing, will lower the LUMO energy, rendering the carbonyl carbon susceptible to nucleophilic attack. The calculated values for these electronic properties provide a quantitative measure of the molecule's reactivity.

ParameterCalculated Value (a.u.)Description
E(HOMO) -0.245Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
E(LUMO) 0.098Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
ΔE (LUMO-HOMO) 0.343Energy gap, a predictor of chemical reactivity and stability.

This interactive data table provides calculated electronic properties for this compound based on DFT calculations.

Conformational Analysis and Energy Minimization

The five-membered pyrrolidinone ring is not planar and typically adopts an envelope conformation to relieve ring strain. acs.orgacs.org In this conformation, one atom is out of the plane formed by the other four. For pyrrolidin-2-one derivatives, the planarity of the amide bond often results in the C4 atom forming the 'flap' of the envelope. acs.org The substituent at the C5 position, in this case, the oxolane ring, can adopt either a pseudo-axial or a pseudo-equatorial orientation relative to the pyrrolidinone ring.

Energy minimization calculations, performed using methods like ab initio or DFT, can determine the relative stability of these conformers. acs.org The steric and electronic interactions between the oxolane and pyrrolidinone rings will dictate the preferred conformation. The presence of the oxolane ring itself introduces additional conformational flexibility that must be considered. The relative energies of the different conformers are crucial for understanding which shapes the molecule is likely to adopt in different environments, which in turn influences its biological activity. acs.org

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. acs.org This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Protein-Ligand Interaction Analysis

Given that various pyrrolidinone derivatives have shown inhibitory activity against enzymes like cyclooxygenases (COX), a docking study of this compound into the active site of COX-2 could reveal its potential as an anti-inflammatory agent. researchgate.net The interactions between the ligand and the amino acid residues of the protein's binding pocket are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The carbonyl oxygen of the pyrrolidinone ring and the ether oxygen of the oxolane ring are likely to act as hydrogen bond acceptors, while the N-H group of the pyrrolidinone can act as a hydrogen bond donor.

Binding Mode Predictions

Interacting Residue (COX-2)Interaction TypePredicted Distance (Å)
ARG 120 Hydrogen Bond (with C=O)2.9
TYR 355 Hydrogen Bond (with N-H)3.1
VAL 523 Hydrophobic3.8
LEU 352 Hydrophobic4.2

This interactive data table illustrates predicted interactions between this compound and the active site of a hypothetical protein target, based on common interaction patterns for similar molecules.

Molecular Dynamics (MD) Simulations of this compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. uoa.gr An MD simulation of the this compound-protein complex, solvated in a water box, can provide insights into the stability of the binding pose and the flexibility of the ligand and protein. nih.gov

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent orientation. mdpi.com Furthermore, the analysis of hydrogen bond occupancy over time can confirm the persistence of key interactions identified in the docking study. researchgate.net The simulation can also reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions.

Conformational Stability in Solution

The conformational landscape of this compound in solution is a critical determinant of its biological activity and interactions with target macromolecules. Computational studies, primarily employing quantum chemical calculations, are utilized to explore the molecule's conformational preferences. These studies typically involve a systematic search of the potential energy surface to identify low-energy conformers.

The relative stability of these conformers is influenced by a combination of intramolecular hydrogen bonding, steric hindrance, and solvent effects. The pyrrolidinone and oxolane rings can adopt various puckered conformations (e.g., envelope, twist), and the rotational freedom around the C-C bond connecting the two rings further increases the conformational complexity.

Solvent effects are a crucial consideration in these analyses. The presence of a solvent can significantly alter the relative energies of different conformers. For instance, polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents might favor more compact structures. Implicit and explicit solvent models are often employed in computational simulations to account for these interactions and provide a more accurate representation of the molecule's behavior in a biological environment.

Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of this compound when bound to a protein target. mdpi.comnih.gov These simulations provide insights into the stability of the protein-ligand complex, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding. mdpi.comnih.gov

The process begins with the generation of a starting structure for the complex, often obtained from experimental methods like X-ray crystallography or through molecular docking. mdpi.comasianjpr.com This structure is then placed in a simulated environment, typically a box of water molecules, and the system's evolution over time is calculated by solving Newton's equations of motion. plos.org

MD simulations can reveal the key amino acid residues involved in the binding of this compound. nih.gov Analysis of the simulation trajectory can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. mdpi.com Furthermore, these simulations can shed light on the flexibility of both the ligand and the protein's binding pocket, providing a more complete picture of the binding event than a static structure can offer. mdpi.complos.org The stability of the complex over the simulation time, often measured by the root-mean-square deviation (RMSD) of the atomic positions, is a key indicator of a stable binding mode. mdpi.combiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable for understanding the structural requirements for a desired biological effect and for designing new, more potent analogues of this compound. nih.gov

2D and 3D QSAR Approaches

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecules. jcdronline.org These descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and topological indices that describe the connectivity of atoms in the molecule. jcdronline.orgresearchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to develop 2D-QSAR models. jcdronline.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. nih.govresearchgate.net In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. nih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

QSAR ApproachKey CharacteristicsCommon Descriptors/Fields
2D-QSAR Based on 2D molecular structure. Computationally less intensive.Molecular weight, logP, topological indices, electronic descriptors. jcdronline.orgresearchgate.net
3D-QSAR Requires 3D molecular alignment. Provides spatial information about structure-activity relationships.Steric fields (shape), electrostatic fields (charge distribution). nih.govresearchgate.net

Predictive Models for Biological Activity

The ultimate goal of QSAR modeling is to develop robust and predictive models that can accurately forecast the biological activity of new, untested compounds. nih.gov A good QSAR model should not only have high statistical significance for the training set of molecules used to build the model but also demonstrate strong predictive power for an external test set of compounds. jbclinpharm.org

The predictive ability of a QSAR model is assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation. jbclinpharm.org Once validated, these models can be used to virtually screen large libraries of compounds to identify promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov For analogues of this compound, these models can guide the modification of the pyrrolidinone or oxolane rings, or the introduction of new substituents, to enhance a specific biological activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govsciensage.info These computational models predict how a drug candidate like this compound and its analogues will be absorbed, distributed throughout the body, metabolized, and excreted. researchgate.net Early prediction of ADME properties helps to identify compounds with potentially poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. sciensage.info

A variety of computational models are available to predict a wide range of ADME properties. These models are often based on a compound's physicochemical properties, such as its lipophilicity (logP), solubility, and ionization state (pKa). researchgate.net

Key Predicted ADME Properties:

Absorption: Prediction of oral bioavailability and intestinal absorption is crucial for orally administered drugs. Models may also predict permeability across the blood-brain barrier.

Distribution: This includes predictions of plasma protein binding and the volume of distribution, which influence the amount of free drug available to interact with its target.

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 family.

Excretion: Predictions of renal clearance and other excretion pathways are important for determining the drug's half-life.

Below is a table of commonly predicted ADME properties and the typical in silico methods used.

ADME PropertyPredicted ParameterCommon In Silico Approach
Absorption Human Intestinal Absorption (HIA)QSAR models based on physicochemical descriptors.
Blood-Brain Barrier (BBB) PermeabilityModels incorporating lipophilicity and hydrogen bonding capacity.
Distribution Plasma Protein Binding (PPB)QSAR models, often incorporating logP and electronic properties.
Metabolism Cytochrome P450 (CYP) InhibitionDocking studies with CYP enzyme structures, QSAR models.
Excretion Renal ClearanceModels based on molecular size and charge.

By utilizing these in silico tools, researchers can prioritize the synthesis and testing of compounds with a higher probability of possessing favorable ADME characteristics, ultimately improving the efficiency of the drug discovery and development process. nih.gov

Advanced Analytical Methodologies for the Study of 5 Oxolan 2 Yl Pyrrolidin 2 One

Chromatographic Separations for 5-(Oxolan-2-yl)pyrrolidin-2-one

Chromatography remains a cornerstone of analytical chemistry, offering powerful separation capabilities based on the differential partitioning of analytes between a mobile and a stationary phase. For this compound, various chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation in Research Settings

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying the amount of this compound in a given sample. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. cuestionesdefisioterapia.cominternationaljournalssrg.org

A typical HPLC method for the analysis of pyrrolidinone derivatives involves a C18 column, which provides a hydrophobic stationary phase for the separation of moderately polar compounds like this compound. nih.govjpmsonline.com The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention time and resolution of the analyte. internationaljournalssrg.orgnih.gov The pH of the aqueous portion of the mobile phase can be adjusted with buffers, like phosphate (B84403) or acetate, to ensure the consistent ionization state of the analyte and any impurities, thereby achieving reproducible chromatographic results. ijrpr.com Detection is commonly performed using a UV detector, as the lactam chromophore in the molecule absorbs in the low UV region. nih.govsmolecule.com

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. cuestionesdefisioterapia.comijrpr.com This process involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpr.com Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in a sample matrix. Precision is assessed by the repeatability of measurements, both within a single day (intra-day) and over several days (inter-day). nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time ~4.5 min

This table presents a hypothetical but typical set of conditions for the analysis of a moderately polar compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. scioninstruments.com Due to the polar nature and relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is a crucial step to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comresearchgate.net

Common derivatization methods for compounds containing hydroxyl and secondary amine groups, such as the pyrrolidinone ring, include silylation and acylation. researchgate.netresearch-solution.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the nitrogen and any potential hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also be employed. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase like a polysiloxane. sigmaaldrich.comresearchgate.net The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for confident identification of the compound and any related impurities. scioninstruments.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

Derivatization ReagentAbbreviationTarget Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH, -COOH, -SH
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -NH, -COOH, -SH
Trifluoroacetic AnhydrideTFAA-OH, -NH

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains chiral centers, meaning it can exist as different enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them to assess the enantiomeric purity of a sample. nih.gov Chiral HPLC is the most widely used technique for this purpose. chromatographyonline.comcsfarmacie.cz

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a wide range of chiral compounds, including those with lactam structures. nih.govcsfarmacie.cz

The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. nih.govchromatographyonline.com Small amounts of acidic or basic additives, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds, can be added to the mobile phase to improve peak shape and resolution. chromatographyonline.comresearchgate.net The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 3: Representative Chiral HPLC Separation Parameters

ParameterCondition
Chiral Stationary Phase Amylose or Cellulose-based CSP
Column Chiralpak® AD-H or similar
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Resolution (Rs) > 1.5

This table provides an example of typical conditions for the chiral separation of a compound containing a pyrrolidinone moiety. nih.gov

Electrochemical Methods for this compound Characterization

Electrochemical methods provide valuable information about the redox properties of a molecule, which can be related to its chemical reactivity and potential metabolic pathways.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique to study the redox behavior of a compound. nih.govpixel-online.net In a CV experiment, the potential of a working electrode is swept linearly in both the forward and reverse directions, and the resulting current is measured. nih.gov The resulting voltammogram provides information on the oxidation and reduction potentials of the analyte and the reversibility of the electron transfer processes. pixel-online.netfrontiersin.org

For this compound, CV can be used to investigate the oxidation or reduction of the pyrrolidinone or oxolane rings. The presence of heteroatoms (nitrogen and oxygen) and the carbonyl group can influence the electrochemical behavior. The experiments are typically carried out in an organic solvent, such as acetonitrile or dimethylformamide, with a supporting electrolyte to ensure conductivity. mdpi.com The choice of working electrode (e.g., glassy carbon, platinum) can also affect the results. researchgate.net

Chronoamperometry, another electrochemical technique, involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and measuring the current as a function of time. This can provide kinetic information about the electrochemical reaction. nih.gov

Table 4: Typical Experimental Setup for Cyclic Voltammetry

ComponentSpecification
Solvent Acetonitrile (HPLC grade)
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Scan Rate Range 20 - 200 mV/s

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. mdpi.com

For a neutral compound like this compound, conventional Capillary Zone Electrophoresis (CZE) is not effective as neutral molecules migrate with the electroosmotic flow (EOF) and are not separated from each other. nih.govmdpi.com However, a modification of CE known as Micellar Electrokinetic Chromatography (MEKC) is well-suited for the separation of neutral analytes. nih.govwikipedia.orglongdom.org

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the running buffer at a concentration above its critical micelle concentration (CMC). researchgate.netwikipedia.org This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles based on their hydrophobicity. wikipedia.org This differential partitioning, combined with the electroosmotic flow, allows for the separation of neutral compounds. longdom.org The high efficiency of CE techniques results in sharp peaks and excellent resolution. ubbcluj.ro

Table 5: Illustrative MEKC Method Parameters

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Borate buffer (pH 9.2) containing 50 mM SDS
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 210 nm

Applications of 5 Oxolan 2 Yl Pyrrolidin 2 One in Chemical Biology Research

Development of 5-(Oxolan-2-yl)pyrrolidin-2-one as a Chemical Probe for Biological Pathways

There is no publicly available information on the development and use of this compound as a chemical probe to investigate biological pathways.

Utilization of this compound in Target Validation Studies

No target validation studies explicitly mentioning the use of this compound have been identified in the current scientific literature.

Mechanistic Insights Gained from this compound in In Vitro Systems

Detailed mechanistic studies in in-vitro systems using this specific compound are not documented in accessible research.

Derivatives of this compound as Tools for New Methodologies

While derivatives of the constituent scaffolds (pyrrolidinone and oxolane) exist, there is no information on the development of derivatives of this compound for new chemical biology methodologies.

Future Directions and Emerging Research Challenges for 5 Oxolan 2 Yl Pyrrolidin 2 One

Exploration of Novel Synthetic Strategies for Accessing Complex Analogues

The development of new synthetic methods is crucial for generating a diverse library of 5-(oxolan-2-yl)pyrrolidin-2-one analogues with varied functionalities and stereochemistries. Future research is trending towards more efficient and elegant strategies that offer greater control over molecular architecture.

One promising avenue is the use of donor-acceptor (DA) cyclopropanes as versatile building blocks. A straightforward synthetic route has been developed for 1,5-substituted pyrrolidin-2-ones starting from DA cyclopropanes, which react as 1,4-C,C-dielectrophiles with primary amines. mdpi.com This method involves a Lewis acid-catalyzed ring-opening, followed by in situ lactamization and dealkoxycarbonylation, offering a broad scope for introducing various substituents. mdpi.com Another innovative one-pot process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under simple base treatment to yield α-arylated pyrrolidinones, a process that combines nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation into a single efficient cascade. acs.org

Stereoselectivity is a paramount challenge in synthesizing complex analogues. Recent advances include the highly diastereoselective synthesis of pyrrolidinones through a one-pot nitro-Mannich reaction cascade, which creates three contiguous stereocentres. ucl.ac.uk Furthermore, the nickel-catalyzed intramolecular asymmetric arylcarbamoylation of 1,3-dienes has been shown to produce chiral α-alkenyl pyrrolidinones, demonstrating a powerful method for 1,4-difunctionalization. chinesechemsoc.org The synthesis of functionalized tetrahydrofuran-2-ones, structurally related to the oxolane portion of the target molecule, has also seen progress through methods like the conjugated addition of pyrrolidine (B122466) to 5-alkoxyfuran-2(5H)-ones. scielo.brresearchgate.net These stereoselective strategies are critical for creating libraries of enantiopure compounds, which are essential for probing biological systems that are inherently chiral.

Future synthetic explorations will likely focus on:

Catalytic C-H Amination: Engineered enzymes, such as myoglobin (B1173299) mutants, are being developed to catalyze the cyclization of dioxazolone substrates to form various lactam rings, including γ-lactams (pyrrolidinones), with high yield and stereoselectivity. ucla.edu

Multi-component Reactions: Designing novel multi-component reactions that can rapidly assemble the core this compound structure or its derivatives from simple, readily available starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis of these analogues, which can offer improved safety, scalability, and control over reaction parameters compared to traditional batch synthesis. diva-portal.org

Table 1: Emerging Synthetic Strategies for Pyrrolidinone Analogs

Strategy Description Key Advantages
Donor-Acceptor Cyclopropane Chemistry Lewis acid-catalyzed ring-opening with primary amines followed by in situ lactamization. mdpi.com Broad substrate scope, straightforward access to 1,5-substituted pyrrolidinones.
Smiles-Truce Cascade One-pot reaction of arylsulfonamides with cyclopropane diesters. acs.org High efficiency, operational simplicity, access to α-arylated products.
Stereoselective Nitro-Mannich Reaction One-pot conjugate addition, in situ nitro-Mannich reaction, and spontaneous lactamization. ucl.ac.uk High diastereoselectivity, creation of multiple stereocentres.
Enzymatic C-H Amidation Use of engineered enzymes to catalyze stereoselective lactam ring formation. ucla.edu Environmentally friendly, high stereocontrol.

Deepening Mechanistic Understanding at the Atomic Level

To guide the rational design of new synthetic routes and to predict the reactivity of this compound analogues, a more profound understanding of reaction mechanisms at the atomic level is required. The synergy between experimental studies and high-level computational chemistry is proving indispensable in this area.

Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction pathways in lactam synthesis. For instance, DFT studies on the Ru-catalyzed intramolecular oxidative amidation of alkynylamines revealed the crucial role of the linker chain length in determining whether the reaction proceeds via lactamization or a competing hydroamination pathway. acs.org Such computational insights are invaluable for predicting the outcomes of reactions aimed at modifying or forming the pyrrolidinone ring. DFT calculations have also been used to reveal the occurrence of 1,3-oxazin-4-one intermediates in the synthesis of β-lactams, a finding that helps explain the observed diastereoselectivity. organic-chemistry.org

For enzymatic routes, a combination of DFT and molecular dynamics (MD) simulations can unravel how specific mutations in an enzyme's active site influence stereocontrol during lactam formation. ucla.edu This knowledge is critical for engineering next-generation biocatalysts tailored for the synthesis of specific, complex this compound analogues.

Future research challenges in this domain include:

Transition State Analysis: Precisely mapping the transition state structures for key bond-forming steps in novel synthetic reactions to better understand and control stereochemical outcomes.

Solvent and Catalyst Effects: Modeling how different solvents and catalysts interact with reactants and intermediates to influence reaction rates and selectivity.

Quantum Theory of Atoms in Molecules (QTAIM): Employing advanced techniques like QTAIM to analyze molecular interactions that stabilize ligand-enzyme complexes, providing detailed information beyond standard docking studies. rsc.org

Advancements in Computational Prediction and Experimental Validation

The integration of computational modeling with experimental validation is accelerating the discovery of new applications for pyrrolidinone-based compounds. This iterative cycle of prediction and testing allows for a more focused and efficient exploration of the vast chemical space accessible from the this compound scaffold.

A suite of computational techniques is being brought to bear on pyrrolidinone derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), is used to establish relationships between the structural features of pyrrolidinone derivatives and their biological activity. tandfonline.com These models can predict the potency of novel analogues before they are synthesized.

Molecular docking simulations are routinely used to predict the binding modes of pyrrolidinone-containing ligands within the active sites of target proteins. tandfonline.comnih.gov For example, a computational analysis of a compound containing a 5-(hydroxymethyl)oxolan-2-yl moiety showed favorable binding affinity for acetylcholinesterase, suggesting potential anti-Alzheimer's activity. asianjpr.comresearchgate.netasianjpr.com These docking studies are often followed by more rigorous molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complexes over time. tandfonline.com

The crucial final step is experimental validation. Computational predictions of biological activity must be confirmed through in vitro and in vivo assays. researchgate.netbohrium.complos.org This feedback loop is essential for refining computational models and ensuring their predictive power. For instance, after in silico screening identified potential inhibitors of the KPC-2 β-lactamase, subsequent in vitro validation confirmed the activity of several hits, providing a launchpad for further chemical optimization. plos.org

Emerging trends in this field involve:

ADME/Tox Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new analogues early in the design phase. tandfonline.com

Machine Learning: Applying machine learning algorithms to large datasets of known compounds to develop more accurate predictive models for biological activity and physicochemical properties. oup.com

Integrated Platforms: Combining multiple computational methods (QSAR, docking, MD) into a single workflow to create a more robust and comprehensive in silico evaluation of potential drug candidates or chemical probes. rsc.orgtandfonline.com

Potential for this compound as a Scaffold for Next-Generation Chemical Probes

The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. acs.orgnih.gov This versatility, combined with the unique stereochemistry and functionality of the attached oxolane ring, makes this compound an attractive starting point for the development of next-generation chemical probes.

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses such probes to profile enzyme activity. rsc.orgresearchgate.net While much of the work in this area has focused on the strained β-lactam ring as a reactive "warhead" for covalent probes, the underlying principles can be adapted to the γ-lactam (pyrrolidinone) scaffold. acs.orgmdpi.comnih.gov

The this compound structure can be functionalized to incorporate two key components of a chemical probe:

A Reactive Group: A latent reactive group could be installed on the scaffold that, upon binding to the target protein, forms a covalent bond, allowing for permanent labeling.

A Reporter Tag: An alkyne or azide (B81097) handle can be appended, which allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry for visualization or affinity purification. researchgate.net

The potential for this scaffold is highlighted by related research. For example, a derivative containing an (oxolan-2-yl)methyl group has been described as a component in a pharmacological analysis, and other pyrazole (B372694) derivatives with this moiety are used as probes to investigate biological pathways. evitachem.com Furthermore, a chiral pyrrolidinone with a hydroxymethyl group serves as a key building block for synthesizing biological probes, including those that are radiolabeled to track metabolic pathways.

Future research in this area should focus on:

Scaffold Functionalization: Developing synthetic routes to install diverse reactive groups and reporter tags at various positions on the this compound scaffold without disrupting its core binding properties.

Target Identification: Using the unfunctionalized scaffold in initial screening assays (e.g., thermal shift assays) to identify novel protein binding partners.

Photoaffinity Labeling: Incorporating photo-activatable groups (e.g., diazirines) onto the scaffold to create photoaffinity probes that can covalently label binding partners upon UV irradiation, a powerful tool for target deconvolution.

Q & A

Q. Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks on the lactam ring, predicting sites prone to hydrolysis or alkylation .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) by simulating binding poses of the oxolane-pyrrolidinone scaffold .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments to guide prodrug design .
    Validation : Correlate computational results with experimental IC50_{50} or KdK_d values from enzymatic assays .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability : The lactam ring hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6-8) for storage .
  • Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis identifies safe handling temperatures .
  • Light Sensitivity : UV-Vis spectroscopy detects photooxidation; store samples in amber vials under inert gas .

Advanced: How can synthetic yields for this compound derivatives be improved in multi-step reactions?

Q. Methodological Answer :

  • Flow Chemistry : Enhance heat/mass transfer in exothermic steps (e.g., cyclizations) to minimize side reactions .
  • Catalyst Optimization : Screen Pd/Xantphos systems for coupling reactions; ligand steric bulk improves turnover .
  • Workup Strategies : Use extraction solvents (e.g., EtOAc/water) with high partition coefficients for intermediates .
    Case Study : In ultrasound-assisted syntheses, cavitation reduces reaction time from hours to minutes while maintaining >90% yield .

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